10-Bromoundecanoic acid

Übersicht

Beschreibung

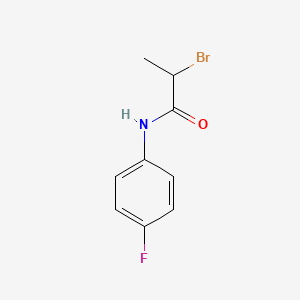

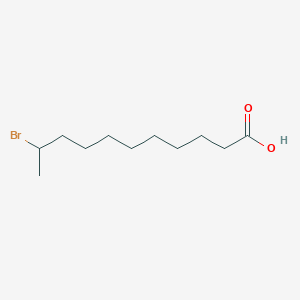

10-Bromoundecanoic acid is a chemical compound with the linear formula C11H21BrO2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

This compound can be prepared from 10-bromodecanol via oxidation . It may be employed as an alkylcarboxylate chain source in the preparation of alkylcarboxylate-grafted polyethylenimine . It may also be used in the synthesis of 10-(methylsulfinyl)decanoic acid .

Molecular Structure Analysis

The molecular formula of this compound is C10H19BrO2 . The average mass is 251.161 Da and the monoisotopic mass is 250.056839 Da .

Chemical Reactions Analysis

This compound may be employed as an alkylcarboxylate chain source in the preparation of alkylcarboxylate-grafted polyethylenimine . It may also be used in the synthesis of 10-(methylsulfinyl)decanoic acid .

Physical And Chemical Properties Analysis

The density of this compound is approximately 1.2±0.1 g/cm3 . The boiling point is around 339.2±15.0 °C at 760 mmHg . The flash point is approximately 158.9±20.4 °C .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- 10-Bromoundecanoic acid serves as an intermediate product in the synthesis of nylon-11. Optimal conditions for its bromination reaction yield a high efficiency of 92% (Cui Jian, 2002).

- It's also used in the synthesis of 11-bromoundecanoic acid, with optimal conditions involving a mixed solvent of benzene and toluene, leading to a yield of up to 91% (Yun Shao-jun, 2007).

Applications in Materials Science

- In materials science, this compound is used to study its packing on graphite. Scanning tunneling microscopy revealed significant differences in packing structures on graphite surfaces between 11-bromo and 12-bromo species (H. Fang, L. Giancarlo, G. Flynn, 1998).

- It's also a precursor in the synthesis of 15-hydroxypentadecanoic acid from 10-undecenoic acid, involving a condensation process (L. I. Zakharkin, A. P. Pryanishnikov, 1982).

Corrosion Inhibition

- A novel corrosion inhibitor containing this compound has shown high efficiency in protecting carbon steel in acidic conditions, demonstrating both physical and chemical modes of adsorption (D. S. Chauhan et al., 2020).

Electrochemical Studies

- Electrolysis of ω-bromocarboxylic acids, including this compound, can yield various products like dibromides and esters, depending on the experimental conditions (R. Woolford, 1962).

Synthesis of Other Compounds

- This compound is used in synthesizing 11-aminoundecanoic acid, a monomer of nylon 11, with an optimized process yielding up to 72% efficiency (Xu Chun, 2002).

- It's involved in the synthesis of 11-cycloheptylundecanoic acid, a component of thermoacidophile Alicyclobacillus cycloheptanicus (S. Hassarajani, V. R. Mamdapur, 1998).

Antimicrobial and Anti-Biofilm Activity

- Novel betaines synthesized from this compound demonstrated significant antimicrobial and anti-biofilm activities, showing potential in medical and industrial applications (Sathyam Reddy Yasa et al., 2017).

Safety and Hazards

10-Bromoundecanoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this chemical .

Wirkmechanismus

Target of Action

10-Bromoundecanoic acid is a brominated fatty acid that has been used in various chemical synthesis applications . .

Mode of Action

It is known to be employed as an alkylcarboxylate chain source in the preparation of alkylcarboxylate-grafted polyethylenimine .

Result of Action

It is known to be used in the synthesis of various compounds such as 10-(methylsulfinyl)decanoic acid .

Eigenschaften

IUPAC Name |

10-bromoundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21BrO2/c1-10(12)8-6-4-2-3-5-7-9-11(13)14/h10H,2-9H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTAZJUBVKWZPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCCCCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90337559 | |

| Record name | 10-Bromoundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18294-93-4 | |

| Record name | 10-Bromoundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 10-bromoundecanoic acid in the synthesis of Nylon 11?

A1: this compound is a crucial intermediate in the production of Nylon 11. [] It serves as the starting material for synthesizing 10-aminoundecanoic acid, the monomer used to create Nylon 11. The research paper focuses on optimizing the synthesis of 10-aminoundecanoic acid from this compound, highlighting its importance in the overall process.

Q2: What analytical techniques were used to confirm the structure of the synthesized 10-aminoundecanoic acid?

A2: The researchers used Infrared Spectroscopy (IR) and proton Nuclear Magnetic Resonance (~1H NMR) to confirm the structure of the synthesized 10-aminoundecanoic acid. [] These techniques provide detailed information about the functional groups and hydrogen environments within a molecule, allowing for structural elucidation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.